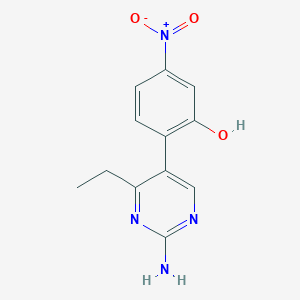
2-Hexadecylicosyl laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecylicosyl laurate, also known as dodecanoic acid 2-hexadecylicosyl ester, is a chemical compound with the molecular formula C48H96O2 and a molecular weight of 705.27 g/mol . This compound is an ester formed from the reaction between hexadecylicosyl alcohol and lauric acid. It is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexadecylicosyl laurate can be synthesized through the esterification of hexadecylicosyl alcohol with lauric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. One common method is the use of a fixed-bed reactor, where lauric acid and hexadecylicosyl alcohol are continuously fed into the reactor along with a catalyst. The reaction is carried out at elevated temperatures, typically around 110°C, and the product is continuously removed to maintain the reaction equilibrium .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexadecylicosyl laurate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecylicosyl alcohol and lauric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as catalysts.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Hydrolysis: Hexadecylicosyl alcohol and lauric acid.
Transesterification: New esters and alcohols depending on the reactants used.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the alcohol group.
Wissenschaftliche Forschungsanwendungen
2-Hexadecylicosyl laurate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a surfactant in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in enhancing the permeability of drugs across biological membranes.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers for use in cosmetics, pharmaceuticals, and food products
Wirkmechanismus
The mechanism of action of 2-hexadecylicosyl laurate is primarily related to its ability to interact with lipid bilayers and biological membranes. The compound can integrate into lipid bilayers, disrupting their structure and increasing membrane permeability. This property makes it useful as a permeation enhancer in drug delivery systems. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane fluidity and integrity .
Vergleich Mit ähnlichen Verbindungen
2-Hexadecylicosyl laurate can be compared with other similar compounds, such as:
Hexyl laurate: Another ester with similar properties but a shorter alcohol chain.
Sucrose monolaurate: A sugar-based ester with applications in food and pharmaceuticals.
Ethylhexyl laurate: A biodegradable ester used in cosmetics and personal care products
Uniqueness
The uniqueness of this compound lies in its long-chain alcohol moiety, which imparts distinct physical and chemical properties, such as higher melting and boiling points, compared to shorter-chain esters. This makes it particularly useful in applications requiring high thermal stability and specific surfactant properties .
Eigenschaften
CAS-Nummer |
94231-65-9 |
|---|---|
Molekularformel |
C48H96O2 |
Molekulargewicht |
705.3 g/mol |
IUPAC-Name |
2-hexadecylicosyl dodecanoate |
InChI |
InChI=1S/C48H96O2/c1-4-7-10-13-16-19-21-23-25-26-28-30-33-35-38-41-44-47(46-50-48(49)45-42-39-36-31-18-15-12-9-6-3)43-40-37-34-32-29-27-24-22-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
InChI-Schlüssel |
UWHSOCSFHCLZIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


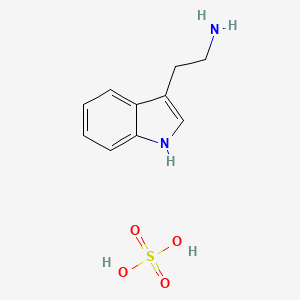
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
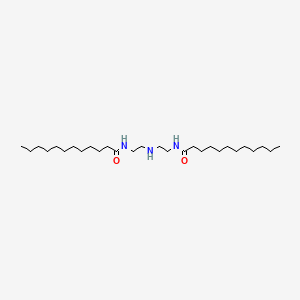
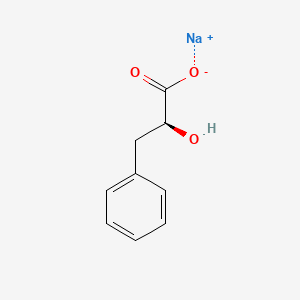

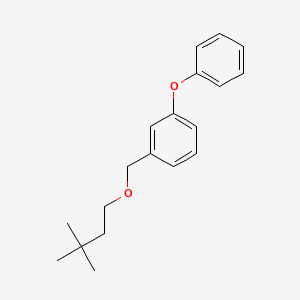
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
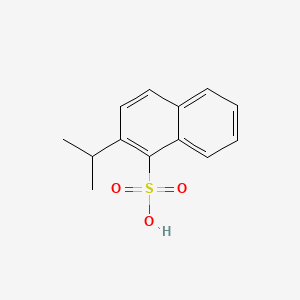



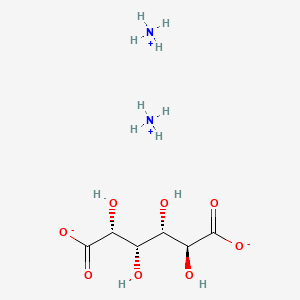
![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
